molecular formula C22H16Cl2N4O3S B12132525 N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-2,5-dichlorobenzenesulfonamide

N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-2,5-dichlorobenzenesulfonamide

Cat. No.: B12132525
M. Wt: 487.4 g/mol
InChI Key: PAIPIJSFPDYLHM-UHFFFAOYSA-N
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Description

N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-2,5-dichlorobenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological activities and industrial applications . This compound is characterized by its unique structure, which includes a quinoxaline core, an acetylphenyl group, and a dichlorobenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-2,5-dichlorobenzenesulfonamide typically involves multiple steps, starting with the formation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. Green chemistry principles, such as the use of environmentally friendly solvents and reagents, may also be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-2,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzenesulfonamide moiety.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .

Scientific Research Applications

N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-2,5-dichlorobenzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with DNA and proteins, leading to the inhibition of various biological processes. The acetylphenyl group enhances the compound’s ability to penetrate cell membranes, while the dichlorobenzenesulfonamide moiety contributes to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    Olaquindox: A quinoxaline derivative used as an antibiotic.

    Echinomycin: A quinoxaline antibiotic with anticancer properties.

    Atinoleutin: Another quinoxaline derivative with antimicrobial activity.

    Levomycin: A quinoxaline-based antibiotic.

    Carbadox: A quinoxaline antibiotic used in veterinary medicine.

Uniqueness

Its ability to undergo various chemical reactions and its stability under different conditions make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H16Cl2N4O3S

Molecular Weight

487.4 g/mol

IUPAC Name

N-[3-(3-acetylanilino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide

InChI

InChI=1S/C22H16Cl2N4O3S/c1-13(29)14-5-4-6-16(11-14)25-21-22(27-19-8-3-2-7-18(19)26-21)28-32(30,31)20-12-15(23)9-10-17(20)24/h2-12H,1H3,(H,25,26)(H,27,28)

InChI Key

PAIPIJSFPDYLHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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